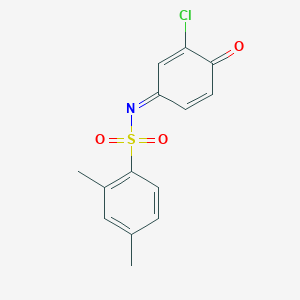

(E)-N-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-2,4-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

(NE)-N-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-9-3-6-14(10(2)7-9)20(18,19)16-11-4-5-13(17)12(15)8-11/h3-8H,1-2H3/b16-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEOMYWFAIAFFW-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C(=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)/N=C/2\C=CC(=O)C(=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name: (E)-N-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-2,4-dimethylbenzenesulfonamide

- Molecular Formula: C13H12ClN2O2S

- Molecular Weight: 292.76 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The sulfonamide group is known to inhibit certain enzymes involved in bacterial folic acid synthesis, which can lead to antimicrobial effects. Additionally, the presence of the cyclohexadiene moiety suggests potential interactions with various receptors or enzymes involved in inflammatory pathways.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound effectively inhibits the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Antitumor Activity

Preliminary studies have shown that (E)-N-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-2,4-dimethylbenzenesulfonamide exhibits cytotoxic effects against several cancer cell lines. In vitro assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The structure-function relationship suggests that modifications in the cyclohexadiene ring can enhance or diminish this activity.

Case Study 1: Antibacterial Efficacy

A recent investigation focused on the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods. Results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating promising antibacterial properties.

Case Study 2: Anticancer Potential

In a study evaluating the anticancer potential of various sulfonamide derivatives, (E)-N-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-2,4-dimethylbenzenesulfonamide was tested against human breast cancer cell lines (MCF7). The compound exhibited a half-maximal inhibitory concentration (IC50) of 15 µM after 48 hours of treatment, indicating significant anticancer activity.

Data Summary

| Biological Activity | Effect | MIC/IC50 | Tested Strains/Cell Lines |

|---|---|---|---|

| Antibacterial | Inhibition | 32 µg/mL | Staphylococcus aureus |

| 64 µg/mL | Escherichia coli | ||

| Antitumor | Cytotoxic | 15 µM | MCF7 (breast cancer) |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-N-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-2,4-dimethylbenzenesulfonamide, and how are intermediates characterized?

- Methodology : Synthesis typically involves reacting 2,4-dimethylbenzenesulfonamide with a chloro-substituted cyclohexadienone precursor under acidic or basic conditions. Key intermediates (e.g., brominated cyclohexadienones) are characterized via NMR (1H/13C), FT-IR (to confirm sulfonamide C-SO2-N stretches), and mass spectrometry for molecular weight validation. Reaction progress is monitored by TLC or HPLC .

Q. How is the purity of the compound validated, and what analytical techniques are critical for quality control?

- Methodology : High-performance liquid chromatography (HPLC ) with UV detection (λ = 254 nm) is used to assess purity (>95%). Elemental analysis (C, H, N, S) confirms stoichiometric ratios. Differential Scanning Calorimetry (DSC) determines melting points and detects polymorphic forms .

Q. What spectroscopic features distinguish the (E)-isomer from potential (Z)-isomers or tautomers?

- Methodology : NOESY NMR identifies spatial proximity of substituents to confirm the (E)-configuration. UV-Vis spectroscopy (e.g., λmax shifts in conjugated systems) and X-ray crystallography (if crystals are obtainable) provide definitive structural evidence .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound, particularly in scaling from milligram to gram quantities?

- Methodology : Use Design of Experiments (DoE) to optimize variables (temperature, solvent polarity, catalyst loading). For example, DMF or DCM as solvents may enhance solubility of aromatic intermediates. Microwave-assisted synthesis reduces reaction times and improves yields. Post-synthesis purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical for scalability .

Q. What challenges arise in crystallizing this compound, and how can they be addressed for accurate structural determination?

- Methodology : Poor crystallinity is common due to flexible cyclohexadienone moieties. Techniques include:

- Vapor diffusion (e.g., ether into DCM solution) to grow single crystals.

- Cryocooling (100 K) during X-ray diffraction to stabilize crystals.

- SHELXL refinement (for handling twinning or disorder) with Hirshfeld surface analysis to validate intermolecular interactions .

Q. How do electronic effects of the 3-chloro and 4-oxo substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology : DFT calculations (e.g., Gaussian09) map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., at the sulfonamide nitrogen). Experimental validation via kinetic studies (monitoring substituent effects on reaction rates) and Hammett plots correlate σ values with reactivity .

Q. What strategies are effective in resolving contradictions between spectroscopic data and computational modeling results?

- Methodology : Cross-validate NMR chemical shifts with computed values (using software like ChemDraw or ACD/Labs ). If discrepancies persist (e.g., unexpected coupling constants), consider dynamic effects (e.g., tautomerism) via VT-NMR (variable-temperature studies) or 2D EXSY to detect exchange processes .

Q. How can this compound be functionalized for use as a biochemical probe, and what conjugation chemistries are compatible with its structure?

- Methodology : Introduce click chemistry handles (e.g., azide/alkyne groups) at the sulfonamide nitrogen or chloro position. Biotinylation via NHS-ester coupling to amine derivatives (if synthesized) enables pull-down assays. Validate probe activity via surface plasmon resonance (SPR) or fluorescence polarization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.